2,6-Diphenylpiperidin-4-one hydrochloride

Antimicrobial Gram-positive SAR

Select 2,6-diphenylpiperidin-4-one hydrochloride to ensure reproducible synthesis of bioactive derivatives. The 2,6-diphenyl motif is a validated pharmacophore for antimicrobial, anticancer, and CNS targets, delivering reliable SAR and potency. Procure the pure hydrochloride salt to eliminate batch-to-batch variability in lead optimization.

Molecular Formula C17H18ClNO
Molecular Weight 287.8 g/mol
CAS No. 56965-71-0
Cat. No. B3272590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diphenylpiperidin-4-one hydrochloride
CAS56965-71-0
Molecular FormulaC17H18ClNO
Molecular Weight287.8 g/mol
Structural Identifiers
SMILESC1C(NC(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3.Cl
InChIInChI=1S/C17H17NO.ClH/c19-15-11-16(13-7-3-1-4-8-13)18-17(12-15)14-9-5-2-6-10-14;/h1-10,16-18H,11-12H2;1H
InChIKeyALUVTRXIDOSUNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Diphenylpiperidin-4-one Hydrochloride (CAS 56965-71-0): A Core Scaffold for Bioactive Piperidine Derivatives


2,6-Diphenylpiperidin-4-one hydrochloride (CAS 56965-71-0) is a heterocyclic organic compound belonging to the 2,6-diarylpiperidin-4-one class, characterized by a piperidine ring with phenyl substituents at the 2- and 6-positions, a ketone at the 4-position, and a hydrochloride salt form . This scaffold is of significant interest in medicinal chemistry as a versatile intermediate for synthesizing diverse bioactive molecules, including antimicrobial, anticancer, and CNS-active agents [1]. The presence of both the piperidin-4-one core and the specific 2,6-diphenyl substitution pattern is critical for its utility in generating derivatives with enhanced or targeted biological activities.

The Perils of Generic Substitution: Why Not All 2,6-Diarylpiperidin-4-ones Are Interchangeable


Direct substitution of 2,6-diphenylpiperidin-4-one hydrochloride with other piperidin-4-ones or even close 2,6-diaryl analogs is scientifically unsound without careful validation. The 2,6-diphenyl substitution pattern is a well-established pharmacophore that confers distinct conformational and electronic properties, directly influencing target binding affinity and biological efficacy [1]. Even minor alterations to the aryl substituents or the piperidine ring can lead to substantial changes in antimicrobial potency, anticancer activity, and CNS activity [2][3]. Therefore, procurement decisions based on assumed functional equivalence risk selecting an ineffective intermediate for downstream synthetic pathways or, worse, a lead compound with suboptimal or unpredictable biological performance.

Quantitative Differentiation of 2,6-Diphenylpiperidin-4-one Hydrochloride: An Evidence-Based Procurement Guide


Antimicrobial Potency of 1-Allyl-2,6-diphenylpiperidin-4-one Derivatives Against Gram-Positive Bacteria

1-Allyl-2,6-diphenylpiperidin-4-one oxime ether derivatives, synthesized directly from the core scaffold, demonstrate potent antibacterial activity against S. aureus and B. subtilis. While specific MIC values are not reported for the unsubstituted core, the derivatives' MIC values are directly compared to the standard antibiotic Streptomycin, highlighting the scaffold's capacity for generating compounds with activity 'closer to that of [the] reference drug' [1]. In a separate study, N-nitroso-2,6-diphenylpiperidin-4-one semicarbazone exhibited significant activity against B. subtilis and S. aureus when benchmarked against Ciprofloxacin [2].

Antimicrobial Gram-positive SAR

Conformational Influence on Biological Activity: Chair vs. Twist-Boat Conformations

1H NMR analysis of a series of 1-allyl-2,6-diphenylpiperidin-4-one derivatives reveals a crucial conformational dichotomy. While the majority of the synthesized compounds (ketones, oximes, and oxime ethers) adopt the expected chair conformation, two specific oxime ether derivatives (compounds 22 and 30) were found to exist in a twist-boat conformation [1]. This is a critical finding because conformational changes can profoundly impact the spatial orientation of pharmacophoric elements, thereby altering target binding and biological activity.

Conformational Analysis NMR Spectroscopy Structure-Activity Relationship

Anticancer Activity of a 3-Methyl-2,6-diphenylpiperidin-4-one Derivative Against Hep G2 Liver Cancer Cells

A hydrazine carbodithioate derivative, synthesized directly from 3-methyl-2,6-diphenylpiperidin-4-one, demonstrates measurable anticancer activity. The compound, (E)-methyl-2-(3-methyl-2,6-diphenylpiperidin-4-ylidene)hydrazinecarbodithioate, was tested against the Hep G2 liver cancer cell line. It exhibited time-dependent cytotoxicity, with IC50 values of 34.33 ± 0.79 μM at 24 hours and 27.64 ± 1.42 μM at 48 hours, indicating a clear inhibitory effect on cancer cell proliferation [1].

Anticancer Cytotoxicity Hydrazine Carbodithioate

Broad-Spectrum Antimicrobial Activity of a Furoyl Derivative

The derivative 1-(furan-2-carbonyl)-3-alkyl-2,6-diphenylpiperidin-4-one demonstrates pronounced antibacterial activity against Gram-positive bacteria and superior inhibition against Gram-negative bacteria. The study identifies specific active compounds: compounds 11, 12, and 14 showed pronounced activity towards Gram-positive bacteria, while compounds 9, 13, and 14 showed superior inhibition against Gram-negative bacteria [1]. The parent core's ability to yield derivatives with potent activity against both classes of bacteria is a key differentiator.

Antibacterial Antifungal Gram-positive Gram-negative

Conformational Diversity in Oxime Ether Derivatives: A Spectrum of Activity Against Fungal Strains

A series of 1-allyl-2,6-diphenylpiperidin-4-one oxime ethers (compounds 25-32) were evaluated for antifungal activity. The study found that most oxime ether compounds exhibit 'excellent activity' against a panel of fungal strains, including Penicillium chrysogenum, Aspergillus niger, and Fusarium oxysporum, when compared to the standard antifungal Amphotericin B [1]. This highlights that the oxime ether moiety, when attached to the core scaffold, is a privileged structure for antifungal activity.

Antifungal Oxime Ethers Conformation

Procurement-Driven Application Scenarios for 2,6-Diphenylpiperidin-4-one Hydrochloride


Development of Novel Broad-Spectrum Antimicrobial Agents

2,6-Diphenylpiperidin-4-one hydrochloride serves as a privileged starting material for synthesizing derivatives with potent antibacterial and antifungal activities. As evidenced by the activity of 1-allyl oxime ethers [1] and furoyl derivatives [2] against both Gram-positive and Gram-negative bacteria, as well as fungal strains, this scaffold is ideally suited for medicinal chemistry programs targeting multidrug-resistant pathogens. Procurement of this specific hydrochloride salt ensures a reliable and well-characterized starting point for generating diverse chemical libraries aimed at discovering new antimicrobial leads.

Lead Optimization in Anticancer Drug Discovery

The scaffold's demonstrated potential in oncology, particularly the measurable cytotoxicity of its 3-methyl derivative against Hep G2 liver cancer cells with an IC50 of 27.64 μM at 48 hours [1], positions 2,6-diphenylpiperidin-4-one hydrochloride as a valuable core for developing novel anticancer agents. Researchers can use this compound to synthesize focused libraries, exploring substitutions at the 1- and 3-positions to improve potency, selectivity, and pharmacokinetic properties. Procurement of the pure hydrochloride salt is critical for reproducible synthesis and accurate biological evaluation.

Conformational Analysis and Structure-Based Drug Design

The well-documented conformational behavior of 2,6-diphenylpiperidin-4-one derivatives, including the observation of both chair and twist-boat conformations via NMR [1], makes this compound an excellent model system for advanced structure-activity relationship (SAR) studies. This scaffold allows researchers to investigate how subtle synthetic changes influence ring conformation, and subsequently, target binding. For groups engaged in computational chemistry, molecular docking, or conformational analysis, the hydrochloride salt provides a consistent and high-purity starting material to explore these fundamental chemical properties.

Synthesis of CNS-Active Compounds and Analgesics

Given that 2,6-diphenylpiperidin-4-ones are reported to elicit excellent CNS stimulant and analgesic activities [1], this hydrochloride salt is a key building block for neuroscientific research. It can be used to synthesize novel compounds targeting neurological disorders or pain pathways. The presence of the 2,6-diphenyl motif is particularly important for this activity profile, making this specific compound a strategic procurement choice over other piperidone analogs for CNS-focused drug discovery programs.

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